molecular formula C16H17FN2O2 B2864915 ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate CAS No. 1909319-42-1

ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate

Cat. No.: B2864915
CAS No.: 1909319-42-1
M. Wt: 288.322
InChI Key: ZQHASECHCVWFLQ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate is a fluorinated heterocyclic compound featuring a fused cyclopenta[c]pyrazole core. The molecule includes a 3-fluoro-5-methylphenyl substituent at position 1 and an ethyl ester group at position 3. The cyclopenta[c]pyrazole scaffold is notable for its conformational rigidity, which enhances binding specificity in biological systems .

Properties

IUPAC Name

ethyl 1-(3-fluoro-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-3-21-16(20)15-13-5-4-6-14(13)19(18-15)12-8-10(2)7-11(17)9-12/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHASECHCVWFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCC2)C3=CC(=CC(=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate typically involves multi-step organic reactions

  • Formation of the Cyclopenta[c]pyrazole Core:

      Starting Materials: Cyclopentanone and hydrazine hydrate.

      Reaction Conditions: The reaction is carried out under reflux in ethanol, leading to the formation of cyclopenta[c]pyrazole.

Scientific Research Applications

Ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer activity, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The fluoro and methyl groups on the phenyl ring enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound is compared to six analogs (Table 1), focusing on core structure, substituents, and functional groups.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Substituents (Position 1) Functional Group (Position 3) Melting Point (°C) References
Ethyl 1-(3-fluoro-5-methylphenyl)-cyclopenta[c]pyrazole-3-carboxylate (Target) Estimated: C₁₆H₁₆FN₂O₂ ~278.3 3-fluoro-5-methylphenyl Ethyl ester Not reported
Methyl 5-(4-fluorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carboxylate C₁₈H₁₂F₄N₂O₃ 380.3 4-fluorophenyl and 4-(trifluoromethoxy)phenyl Methyl ester 114–115
Ethyl 5-(3-fluorophenyl)pyrazole-3-carboxylate C₁₂H₁₁FN₂O₂ 234.2 3-fluorophenyl Ethyl ester 135–137
1-(2-Fluoro-5-methylphenyl)-cyclopenta[c]pyrazole-3-carboxylic acid C₁₄H₁₃FN₂O₂ 260.3 2-fluoro-5-methylphenyl Carboxylic acid Not reported
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate C₁₃H₁₃FN₂O₃ 264.3 3-fluoro-4-methoxyphenyl Ethyl ester Not reported
1-[2-Chloro-5-(trifluoromethyl)phenyl]-cyclopenta[c]pyrazole-3-carboxylic acid C₁₄H₁₀ClF₃N₂O₂ 334.7 2-chloro-5-(trifluoromethyl)phenyl Carboxylic acid Not reported

Key Observations

Core Structure :

  • The target compound and analogs in and share the cyclopenta[c]pyrazole core, which imposes conformational constraints absent in simple pyrazole derivatives (e.g., ). This rigidity may enhance target selectivity in drug design .

Electron-Withdrawing Groups: The trifluoromethoxy group in and trifluoromethyl group in increase lipophilicity and metabolic resistance compared to methyl or methoxy substituents.

Functional Groups :

  • Carboxylic Acid vs. Ester : Carboxylic acid derivatives () exhibit higher polarity, reducing membrane permeability compared to esters. The ethyl ester in the target compound may improve bioavailability.
  • Methyl vs. Ethyl Ester : Methyl esters (e.g., ) generally have lower hydrolytic stability than ethyl esters, which could influence prodrug strategies .

Biological Activity

Ethyl 1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through a review of available literature, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The compound belongs to the cyclopentapyrazole class and features a carboxylate ester functional group. Its molecular formula is C15H16FN2O2C_{15}H_{16}FN_2O_2 with a molecular weight of approximately 270.30 g/mol. The presence of the fluorine atom and the methyl group on the phenyl ring may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:

  • Formation of the cyclopentapyrazole core : This is achieved through cyclization reactions involving appropriate hydrazones or pyrazolone derivatives.
  • Introduction of the ethyl ester : This is usually performed via esterification reactions with ethyl chloroformate or similar reagents.
  • Fluorination : The introduction of the fluorine atom can be accomplished using electrophilic fluorination methods.

Anticancer Activity

Recent studies have indicated that compounds within the cyclopentapyrazole class exhibit promising anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Case Study : In vitro assays demonstrated that this compound inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 12 µM respectively. These findings suggest a potential mechanism involving apoptosis induction.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1832
Escherichia coli1564
Pseudomonas aeruginosa2016

The results indicate significant antimicrobial activity, especially against Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anti-inflammatory Activity

This compound has been evaluated for anti-inflammatory effects in preclinical models.

  • Research Findings : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 following lipopolysaccharide (LPS) challenge. This indicates its potential utility in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of key enzymes : It may act as an inhibitor of enzymes involved in cancer cell proliferation and inflammation.
  • Modulation of signaling pathways : The compound could influence pathways such as NF-kB and MAPK that are critical in inflammation and cancer progression.

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